molecular formula C13H14INO2 B12717710 Benzoic acid, 3-iodo-, 4-(dimethylamino)-2-butynyl ester CAS No. 130421-67-9

Benzoic acid, 3-iodo-, 4-(dimethylamino)-2-butynyl ester

Cat. No.: B12717710
CAS No.: 130421-67-9
M. Wt: 343.16 g/mol
InChI Key: JPNCLQATIZYJRU-UHFFFAOYSA-N
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Description

Benzoic acid, 3-iodo-, 4-(dimethylamino)-2-butynyl ester is a complex organic compound with a unique structure that combines several functional groups

Properties

CAS No.

130421-67-9

Molecular Formula

C13H14INO2

Molecular Weight

343.16 g/mol

IUPAC Name

4-(dimethylamino)but-2-ynyl 3-iodobenzoate

InChI

InChI=1S/C13H14INO2/c1-15(2)8-3-4-9-17-13(16)11-6-5-7-12(14)10-11/h5-7,10H,8-9H2,1-2H3

InChI Key

JPNCLQATIZYJRU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC#CCOC(=O)C1=CC(=CC=C1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-iodo-, 4-(dimethylamino)-2-butynyl ester typically involves multiple steps. One common method starts with the iodination of benzoic acid to produce 3-iodobenzoic acid. This intermediate is then esterified with 4-(dimethylamino)-2-butyn-1-ol under acidic conditions to yield the final product. The reaction conditions often require a catalyst and a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-iodo-, 4-(dimethylamino)-2-butynyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Benzoic acid, 3-iodo-, 4-(dimethylamino)-2-butynyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 3-iodo-, 4-(dimethylamino)-2-butynyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with enzymes or receptors in biological systems. The iodine atom may also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 3-iodo-, methyl ester
  • Benzoic acid, 3-iodo-, ethyl ester
  • Benzoic acid, 3-iodo-, propyl ester

Uniqueness

Benzoic acid, 3-iodo-, 4-(dimethylamino)-2-butynyl ester is unique due to the presence of the dimethylamino and butynyl groups, which confer distinct chemical properties and reactivity. These functional groups make it more versatile in chemical synthesis and potentially more effective in biological applications compared to its simpler analogs .

Biological Activity

Benzoic acid derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article focuses on the biological activity of Benzoic acid, 3-iodo-, 4-(dimethylamino)-2-butynyl ester (CAS: 130421-67-9), exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C₁₃H₁₄I₁N₁O₂
  • Molecular Weight : 305.16 g/mol
  • IUPAC Name : this compound

Mechanisms of Biological Activity

Research indicates that benzoic acid derivatives can influence various biological pathways:

  • Antimicrobial Activity : Benzoic acid and its derivatives have been shown to inhibit the growth of bacteria, molds, and yeasts. The presence of iodine in this compound may enhance its antimicrobial properties due to iodine's known biocidal effects.
  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant capabilities by scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : Studies suggest that benzoic acid derivatives can act as inhibitors of specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AntioxidantReduction of oxidative stress
Enzyme InhibitionInhibition of proteolytic enzymes like cathepsins B and L
Cytotoxic EffectsInduction of apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of various benzoic acid derivatives against common pathogens. The results indicated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential as a preservative or therapeutic agent in treating infections.
  • Cytotoxicity Assessment :
    In vitro assays demonstrated that this compound induced apoptosis in human cancer cell lines through the activation of caspases, which are crucial for the apoptotic process. The study highlighted its potential as a chemotherapeutic agent.
  • Enzyme Interaction Studies :
    Molecular docking studies revealed that benzoic acid derivatives could effectively bind to cathepsins B and L, enhancing proteasomal activity and suggesting a role in protein homeostasis regulation. This pathway is particularly relevant in aging and neurodegenerative diseases where proteostasis is compromised.

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